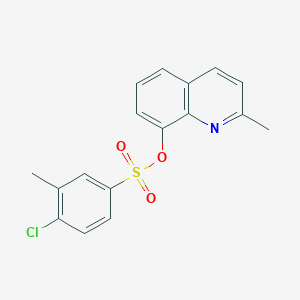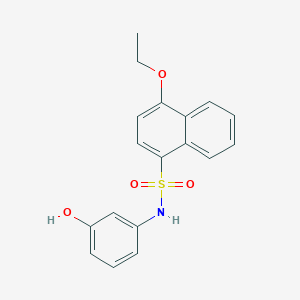![molecular formula C13H16F2N2O2 B239577 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DF-ME-benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a series of chemical reactions, and its mechanism of action involves binding to specific receptors in the body.
科学的研究の応用
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has been shown to have potential pharmacological properties, making it a promising compound for scientific research. It has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurological disorders. 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has also been studied for its potential as a diagnostic tool for certain diseases.
作用機序
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide acts as a selective antagonist of the dopamine D3 receptor, which is involved in various physiological processes, including movement, motivation, and reward. By binding to this receptor, 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide can modulate these processes and potentially treat diseases that involve dysfunction of the dopamine system.
Biochemical and Physiological Effects
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the growth of cancer cells, improve glucose tolerance in diabetic mice, and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has several advantages for use in lab experiments. It is a highly selective compound, which allows for more precise modulation of the dopamine system. It also has a relatively low toxicity profile, making it safe for use in animal studies. However, 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
将来の方向性
For research include exploring its potential use in combination with other drugs and developing more stable and soluble analogs.
合成法
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide is synthesized through a series of chemical reactions, starting with the reaction of 3,5-difluoroaniline with 4-morpholineethanol. This reaction produces 3,5-difluoro-N-(2-hydroxyethyl)aniline, which is then reacted with benzoyl chloride to form 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide. The final product is purified through a series of chromatography techniques to obtain a high purity compound.
特性
製品名 |
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide |
|---|---|
分子式 |
C13H16F2N2O2 |
分子量 |
270.27 g/mol |
IUPAC名 |
3,5-difluoro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H16F2N2O2/c14-11-7-10(8-12(15)9-11)13(18)16-1-2-17-3-5-19-6-4-17/h7-9H,1-6H2,(H,16,18) |
InChIキー |
LPWNSTONKJYHBR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)F)F |
正規SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)

![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)

![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)





![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B239564.png)
